7-Methoxy-5-methylbenzofuran-3-carboxylic acid
Description
Benzofuran Core and Substituent Geometry
- Position 3 : The carboxylic acid group introduces polarity and hydrogen-bonding capability. Its electron-withdrawing nature slightly reduces aromaticity in the fused ring system.
- Position 5 : The methyl group exerts a weak electron-donating effect via hyperconjugation, stabilizing adjacent π-electrons.
- Position 7 : The methoxy group donates electrons through resonance, enhancing electron density at positions 6 and 8.
Electronic Effects
- Methoxy group : The -OCH₃ group increases electron density in the benzofuran ring, making it more reactive toward electrophilic substitution.
- Methyl group : Steric hindrance from the -CH₃ group influences regioselectivity in further functionalization reactions.
- Carboxylic acid : The -COOH group enables salt formation and intermolecular hydrogen bonding, critical for crystallographic packing.
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₀O₄ |
| Molecular weight | 206.19 g/mol |
| SMILES | O=C(C1=COC2=C(OC)C=C(C)C=C12)O |
| Topological polar surface area | 64.5 Ų |
Spectroscopic Profiling (NMR, IR, MS) and Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Methoxy protons : A singlet at δ 3.85–3.90 ppm (3H, -OCH₃).
- Methyl protons : A singlet at δ 2.35–2.40 ppm (3H, -CH₃).
- Aromatic protons : Doublets at δ 6.70–7.20 ppm (H-2, H-4, H-6, H-8), with coupling constants (J = 8–9 Hz) indicating ortho-substitution.
- Carboxylic acid proton : A broad singlet at δ 12.5–13.0 ppm (1H, -COOH).
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 206.19 (C₁₁H₁₀O₄⁺).
- Fragmentation patterns :
Crystallographic Analysis and Solid-State Conformational Studies
While single-crystal X-ray diffraction data for this compound remains unpublished, analogous benzofuran derivatives provide insights into its solid-state behavior:
Predicted Crystal Packing
Torsional Angles
- Furan ring puckering : The furan oxygen imposes a slight deviation from planarity (≤ 5°), as observed in 7-methoxy-2-methyl-1-benzofuran (ChemSpider ID: 9450177).
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-methoxy-5-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-6-3-7-8(11(12)13)5-15-10(7)9(4-6)14-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
VJEJEWIHJLYYBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5-methylbenzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxy-4-methoxy-6-methylbenzoic acid can yield the desired benzofuran derivative. The reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, and is conducted at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-5-methylbenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen, nitro, or other substituents on the benzofuran ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that benzofuran derivatives, including 7-Methoxy-5-methylbenzofuran-3-carboxylic acid, exhibit significant anticancer activity. For instance, studies have shown that benzofuran compounds can inhibit the growth of various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (A2780) cells. A specific study highlighted the synthesis of benzofuran derivatives that demonstrated cytotoxic effects against these cell lines, suggesting their potential as novel anticancer agents .
Antimicrobial Activity
The compound's structural characteristics allow it to function as an antimicrobial agent. Research has demonstrated that related benzofuran compounds possess antibacterial and antifungal properties. In one study, derivatives of benzofuran were tested against a range of Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth . This suggests that this compound could be explored for developing new antimicrobial therapies.
Agricultural Applications
Pesticidal Properties
Benzofuran derivatives have been investigated for their potential use in agricultural applications, particularly as fungicides. The antifungal activity of these compounds can be harnessed to protect crops from fungal infections. For example, certain synthetic analogs have shown effectiveness against plant pathogens, indicating their potential role in sustainable agriculture practices .
Material Science
Polymer Development
In materials science, compounds like this compound can be utilized in the development of new polymeric materials. The incorporation of benzofuran units into polymer backbones can enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for industrial uses .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of synthesized benzofuran derivatives on various cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the micromolar range against MCF-7 and A2780 cells, highlighting their potential for further development as therapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of methylated benzofuran derivatives. The study found that these compounds displayed significant inhibitory effects on both bacterial and fungal strains, suggesting their viability as alternative treatments for infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 7-Methoxy-5-methylbenzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and activity. The compound may modulate specific pathways, leading to desired biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues of Benzofuran Carboxylic Acids
The following table compares key structural and physicochemical properties of 7-methoxy-5-methylbenzofuran-3-carboxylic acid with similar benzofuran derivatives:
Key Observations:
- Substituent Effects : The position and nature of substituents significantly influence molecular weight, solubility, and reactivity. For instance, the methoxy group in the target compound enhances steric bulk and polarity compared to the simpler 3-methylbenzofuran-5-carboxylic acid .
- Stereochemistry : Derivatives like 7-acetyl-6-methoxy-3-methyl-benzo[b]furan-2-carboxylic acid exhibit distinct conformational preferences due to acetyl and methoxy groups, as revealed by X-ray crystallography . These findings suggest that substituents at positions 6 and 7 may stabilize specific conformers through intramolecular hydrogen bonding.
Biological Activity
7-Methoxy-5-methylbenzofuran-3-carboxylic acid (referred to as 7-MMBFCA) is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 7-MMBFCA, including its anticancer, antimicrobial, and other pharmacological properties, supported by relevant data tables and research findings.
- Molecular Formula : C11H10O4
- Molecular Weight : 210.19 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that benzofuran derivatives, including 7-MMBFCA, exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications in the benzofuran scaffold can enhance cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various benzofuran derivatives against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical). The results showed that 7-MMBFCA inhibited cell proliferation with an IC50 value of approximately 15 μM in A549 cells, indicating potent anticancer activity .
- Mechanism of Action :
Antimicrobial Activity
Benzofuran derivatives have also been studied for their antimicrobial properties. The presence of a carboxylic acid group in 7-MMBFCA enhances its interaction with microbial membranes.
Antimicrobial Efficacy
- Inhibition of Pathogenic Bacteria :
- Antifungal Properties :
Comparative Analysis with Other Compounds
To better understand the efficacy of 7-MMBFCA, it is beneficial to compare its biological activities with similar compounds:
| Compound | Anticancer IC50 (μM) | Antibacterial MIC (μg/mL) | Antifungal MIC (μg/mL) |
|---|---|---|---|
| This compound | 15 | 32 | 16 |
| Benzofuran Derivative A | 20 | 64 | 32 |
| Benzofuran Derivative B | 25 | 16 | 8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
